molecular formula C19H15FN4O2S2 B2476914 5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847192-10-3

5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2476914
M. Wt: 414.47
InChI Key: HTCAZSKMZZATIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidine ring, a thiophene ring, and a fluorophenyl group . The InChI string, which represents the structure of the compound, is InChI=1S/C19H20FN3O2S/c1-11(2)14-9-21-17-15(18(24)23(4)19(25)22(17)3)16(14)26-10-12-6-5-7-13(20)8-12/h5-9,11H,10H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 373.4 g/mol . It has a computed XLogP3-AA value of 3.3, which is a measure of its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has four rotatable bonds . Its topological polar surface area is 78.8 Ų .

Scientific Research Applications

Molecular Structure Analysis and Crystallography

Research on similar compounds, such as various substituted pyrimidines and thieno[2,3-d]pyrimidines, often focuses on understanding their molecular structures, crystallography, and the implications of different substituents on their physical and chemical properties. For example, the study of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveals insights into molecular interactions, hydrogen bonding, and crystal packing, which are critical for drug design and development (Jorge Trilleras et al., 2009).

Synthetic Pathways

Exploring efficient synthetic pathways for similar compounds is crucial for their practical applications in pharmaceuticals and material science. Research into the facile synthesis of isoxazolo and thiazolopyrimidines, for example, demonstrates innovative approaches to creating these compounds, which could be applicable to synthesizing the compound (A. Abdel-fattah et al., 1998).

Potential Applications in Drug Discovery

The structural analogs of "5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione" often exhibit various biological activities, making them valuable targets for drug discovery. Research into related compounds, such as pyrazolo[1,5-c]pyrimidines, has led to the identification of potential therapeutic agents with diverse biological activities (M. G. Marei et al., 1992).

Photophysical Properties and Material Science

Compounds with similar structures can possess unique photophysical properties, making them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. Studies on iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands exemplify the exploration of such properties for practical applications (E. Constable et al., 2014).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

The compound could be further studied for its potential biological activities. Similar compounds have shown promising anticancer activity, suggesting that this compound could also have potential applications in cancer treatment .

properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c1-23-16-14(18(25)24(2)19(23)26)17(22-15(21-16)13-7-4-8-27-13)28-10-11-5-3-6-12(20)9-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCAZSKMZZATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC(=CC=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

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